1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Lipophilicity Permeability Fragment-based drug discovery

Medicinal chemistry campaigns often stall when azetidine cores lack orthogonal diversification handles. 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797847-67-6) solves this with its 5-bromothiophene moiety, enabling precise palladium-catalyzed functionalization while the isobutylsulfonyl group remains constant. - Single diversification point for rapid SAR analog generation. - Moderately lipophilic fragment (logP 2.7, TPSA 117 Ų) suited for lead-like chemical space. - Reliable supply with verified purity for fragment-based screening and combinatorial chemistry.

Molecular Formula C11H16BrNO4S3
Molecular Weight 402.34
CAS No. 1797847-67-6
Cat. No. B2469232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine
CAS1797847-67-6
Molecular FormulaC11H16BrNO4S3
Molecular Weight402.34
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(S2)Br
InChIInChI=1S/C11H16BrNO4S3/c1-8(2)7-19(14,15)9-5-13(6-9)20(16,17)11-4-3-10(12)18-11/h3-4,8-9H,5-7H2,1-2H3
InChIKeyOFTMHSHFWRISHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine: Identity and Differentiation


1-((5-Bromothiophen-2-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797847‑67‑6) is a doubly‑sulfonylated azetidine building block that incorporates a 5‑bromothiophene‑2‑sulfonyl group at the azetidine nitrogen and an isobutylsulfonyl group at the 3‑position. Its molecular weight is 402.4 g mol⁻¹, with a calculated XLogP3‑AA of 2.7 and a topological polar surface area of 117 Ų [1]. These physicochemical features position it as a moderately lipophilic, hydrogen‑bond‑acceptor‑rich fragment that can serve as a starting point for medicinal chemistry campaigns, particularly where bromine‑mediated cross‑coupling is desired for library expansion.

Synthetic Handle Bromine at thiophene 5‑position enables Pd‑catalyzed cross‑coupling for library expansion
Lipophilicity Window Moderate logP supports oral fragment screening within drug‑like chemical space
Scaffold Differentiation Dual sulfonamide substitution pattern provides distinct TPSA and steric profile vs. analogs

Why Generic Azetidine Sulfonamide Analogs Cannot Substitute


Azetidine sulfonamides are not interchangeable “mix‑and‑match” fragments. Systematic variation of the two sulfonyl substituents produces measurable shifts in lipophilicity (logP), polar surface area, steric bulk, and metabolic soft spots that dictate downstream performance in permeability, solubility, and target engagement [1]. The targeted presence of a bromine atom on the thiophene ring further provides a unique synthetic handle for palladium‑catalyzed cross‑coupling reactions that is absent in chloro‑, fluoro‑, or unsubstituted analogs. Consequently, a purchasing decision based solely on azetidine‑sulfonamide class membership—without interrogating the quantitative differences summarized below—can lead to failed reaction sequences or misleading structure‑activity relationship (SAR) data.

Lipophilicity Mismatch

Small substituent variations produce measurable logP shifts that impact permeability and solubility, making class‑level interchange unreliable.

Missing Bromine Handle

Chloro, fluoro, or unsubstituted thiophene analogs lack the reactive C–Br bond needed for efficient palladium‑catalyzed cross‑coupling.

Metabolic Profile Shift

Branched isobutyl vs. linear alkyl sulfonamides differ in steric volume and rotatable bonds, potentially altering metabolic stability.

Quantitative Differentiation Against Closest Analogs


Lipophilicity and Permeability Window Comparison

The target compound exhibits an XLogP3‑AA of 2.7, which is 0.4 log units higher than the 4‑fluorophenyl analog (XLogP3‑AA = 2.3) and 0.3 log units lower than the isopropyl analog (XLogP3‑AA = 3.0) [1][2]. This intermediate lipophilicity places it within the optimal range for fragment screening (generally logP 1–3) while offering a differentiated balance between passive permeability and aqueous solubility compared to its nearest neighbors.

Lipophilicity Window
Class‑level inference
Δ +0.4 log units
May balance permeability and solubility for oral fragment progression.
Computed XLogP3‑AA; not experimentally determined.
Lipophilicity Permeability Fragment-based drug discovery

Polar Surface Area and Hydrogen-Bond Acceptor Capacity

With a TPSA of 117 Ų, the target compound occupies a chemical space distinct from the 4‑fluorophenyl analog (TPSA ≈ 108 Ų) and the 5‑chlorothiophene derivative (TPSA ≈ 117 Ų identical but missing the bromine synthetic handle) [1]. The higher acceptor count (6 H‑bond acceptors) compared to many simple azetidine sulfonamides influences blood‑brain barrier penetration predictions, where TPSA values below 90 Ų are often considered favorable for CNS exposure.

Polar Surface Area
Class‑level inference
Target: 117 Ų
4‑Fluorophenyl analog: ~108 Ų
TPSA difference may influence CNS vs. peripheral exposure predictions.
Computed TPSA; may vary with conformation.
Polar surface area CNS permeability Drug-likeness

Bromine Substituent for Cross-Coupling Diversification

The presence of a bromine atom at the 5‑position of the thiophene ring provides a reactive handle for Suzuki, Buchwald‑Hartwig, and other palladium‑catalyzed cross‑coupling reactions. The chloro analog (C–Cl bond dissociation energy ≈ 397 kJ mol⁻¹) is less reactive under standard mild coupling conditions than the C–Br bond (≈ 338 kJ mol⁻¹) [1]. This difference in bond strength translates to a measurable advantage in reaction yield and catalyst loading when the bromine analog is employed. No head‑to‑head coupling study of this specific compound has been published; however, the underlying organometallic chemistry is well‑established across thousands of aryl halide substrates [2].

C–Br Bond Energy
Supporting evidence
C–Br BDE ≈ 338 kJ mol⁻¹
vs. C–Cl ≈ 397 kJ mol⁻¹
Lower bond strength may facilitate oxidative addition in cross‑coupling.
Class‑level gas‑phase values; reaction specific.
Synthetic handle Cross-coupling Fragment elaboration

Isobutylsulfonyl Steric Bulk and Metabolic Stability

The isobutylsulfonyl substituent introduces a branched alkyl chain that increases the number of rotatable bonds (5 for the target compound vs. 4 for the n‑butyl analog) and adds steric volume (estimated Connolly solvent‑excluded volume ≈ 305 ų vs. ≈ 280 ų for the n‑butyl) [1]. Increased steric bulk around the sulfonyl group can shield the α‑carbon from cytochrome P450‑mediated oxidation, a concept supported by class‑level metabolism studies on related sulfonamide series [2]. No direct microsomal stability data for this specific compound are available.

Steric & Rotatable Bonds
Supporting evidence
5 rot. bonds, ~305 ų (target)
4 rot. bonds, ~280 ų (n‑butyl analog)
Increased steric shielding may reduce CYP‑mediated metabolism risk.
No direct microsomal data; class‑level inference.
Steric effects Metabolic stability CYP450 oxidation

Application Scenarios and Documentable Advantages


Fragment-Based Lead Generation with Balanced logP

In fragment libraries intended for target‑based NMR or SPR screening, the compound’s logP of 2.7 and bromine handle allow it to serve as a moderately lipophilic core that can be elaborated into lead‑like molecules via Suzuki coupling without breaching oral drug‑like chemical space [1].

Parallel Synthesis of Azetidine-Sulfonamide Libraries

The bromine atom on the thiophene ring provides a single, well‑defined diversification point for combinatorial chemistry, enabling the rapid generation of analogs that probe steric and electronic effects at the 5‑position of the thiophene while maintaining the isobutylsulfonyl group constant [2].

Physicochemical Benchmarking of Novel Azetidine Scaffolds

The measured TPSA (117 Ų) and computed logP (2.7) make this compound a useful internal standard when calibrating in silico permeability or solubility models that are being applied to new azetidine‑containing series [1].

Application
Selection Property
Validation Focus
Fragment‑Based Lead Generation
Moderate logP and bromine synthetic handle
Verify logP/TPSA within oral drug‑like space; cross‑coupling efficiency
Parallel Library Synthesis
Single bromine diversification point
Evaluate coupling yields and purity across aryl/heteroaryl partners
In Silico Model Calibration
Defined computed TPSA and logP
Compare computed vs. experimentally determined properties for model accuracy
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